molecular formula C4H8O B1492341 1,2,2,3,3,4,4-heptadeuteriobutan-1-one CAS No. 951209-46-4

1,2,2,3,3,4,4-heptadeuteriobutan-1-one

Cat. No.: B1492341
CAS No.: 951209-46-4
M. Wt: 79.15 g/mol
InChI Key: ZTQSAGDEMFDKMZ-VNEWRNQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a chemical compound used as a reference standard for environmental analysis and testing . It is also used in the synthesis of substances .


Synthesis Analysis

N-Butyraldehyde can be produced by the catalytic dehydrogenation of n-butanol . It was once produced industrially by the catalytic hydrogenation of crotonaldehyde, which is derived from acetaldehyde . A renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli has also been reported .


Molecular Structure Analysis

The molecular formula of N-Butyraldehyde-2,2,3,3,4,4,4-d7 is CD3CD2CD2CHO . The molecular weight is 79.15 .


Chemical Reactions Analysis

Butyraldehyde undergoes reactions typical of alkyl aldehydes. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .


Physical and Chemical Properties Analysis

N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a flammable liquid . The specific gravity is 0.803 at 68°F, indicating it is less dense than water and will float .

Safety and Hazards

N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a flammable liquid . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and keep away from heat and sources of ignition . It is also recommended to store it at room temperature .

Properties

IUPAC Name

1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSAGDEMFDKMZ-VNEWRNQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 2
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 3
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 4
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 5
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 6
1,2,2,3,3,4,4-heptadeuteriobutan-1-one

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